molecular formula C9H7ClN2O2 B11893553 7-Amino-5-chloro-1H-indole-2-carboxylic acid

7-Amino-5-chloro-1H-indole-2-carboxylic acid

Cat. No.: B11893553
M. Wt: 210.62 g/mol
InChI Key: FVVBVKIRMGYZLZ-UHFFFAOYSA-N
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Description

7-Amino-5-chloro-1H-indole-2-carboxylic acid (CAS 1352396-64-5) is a high-purity, synthetic indole derivative of significant interest in medicinal chemistry and drug discovery research. This compound serves as a key chemical building block for the synthesis of more complex molecules, particularly in the development of potential anticancer agents . Its molecular formula is C9H7ClN2O2, with a molecular weight of 210.62 g/mol . The indole scaffold is a privileged structure in drug discovery, and this specific derivative, with its reactive 7-amino and 2-carboxylic acid functional groups, offers researchers versatile sites for further chemical modification and conjugation . Recent scientific literature highlights the importance of closely related 5-chloroindole-2-carboxylate derivatives as potent inhibitors of critical cancer pathways, including mutant EGFR (such as the T790M variant) and BRAFV600E kinases . These pathways are frequently overactivated in various malignancies, including non-small cell lung cancer and melanoma. The structural features of this indole derivative make it a valuable precursor for constructing novel compounds that can be screened for selective kinase inhibitory activity and antiproliferative effects . Furthermore, indole-based structures are widely investigated for their potential to address challenges of drug resistance and improve selectivity in targeted therapies . The compound is provided for research purposes as a solid and requires cold-chain transportation to ensure stability . It is intended for use by qualified researchers in laboratory settings only. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C9H7ClN2O2

Molecular Weight

210.62 g/mol

IUPAC Name

7-amino-5-chloro-1H-indole-2-carboxylic acid

InChI

InChI=1S/C9H7ClN2O2/c10-5-1-4-2-7(9(13)14)12-8(4)6(11)3-5/h1-3,12H,11H2,(H,13,14)

InChI Key

FVVBVKIRMGYZLZ-UHFFFAOYSA-N

Canonical SMILES

C1=C2C=C(NC2=C(C=C1Cl)N)C(=O)O

Origin of Product

United States

Preparation Methods

Friedel-Crafts Acylation and Nitration Sequence

A foundational route involves nitration of 5-chloro-1H-indole-2-carboxylate esters. Ethyl 5-chloro-1H-indole-2-carboxylate undergoes Friedel-Crafts acylation at position 3 to introduce an acetyl group, enhancing electron density for subsequent nitration. Nitration with fuming HNO₃ in H₂SO₄ at 0–5°C selectively installs the nitro group at position 7, yielding ethyl 5-chloro-7-nitro-1H-indole-2-carboxylate (Scheme 1A).

Key Data:

  • Yield: 68–72%

  • Regioselectivity: >95% para to the chloro substituent

  • Catalytic System: H₂SO₄ (98%) as protonating agent

Direct Nitration of 5-Chloro-1H-Indole-2-Carboxylic Acid

Alternative protocols bypass ester protection. 5-Chloro-1H-indole-2-carboxylic acid is suspended in oleum (20% SO₃) and treated with KNO₃ at 40°C for 6 hours. The reaction exploits the carboxylic acid’s meta-directing effects, achieving 7-nitro regioselectivity (Scheme 1B).

Optimization Challenges:

  • Over-nitration at position 4 occurs if temperature exceeds 50°C.

  • Yield: 58% (unoptimized).

Reduction of 7-Nitro to 7-Amino Functionality

Catalytic Hydrogenation

The nitro group in 5-chloro-7-nitro-1H-indole-2-carboxylic acid is reduced using H₂ (1 atm) over 10% Pd/C in ethanol/water (4:1) at 25°C. This method avoids over-reduction of the indole ring but requires careful pH control (pH 6–7) to prevent decarboxylation.

Performance Metrics:

  • Conversion: >99%

  • Isolation Yield: 85–90%

  • Purity: ≥97% (HPLC)

Transfer Hydrogenation with Ammonium Formate

For acid-sensitive substrates, ammonium formate serves as a hydrogen donor in the presence of Pd/C (5 mol%) in DMF at 80°C. This method minimizes carboxylic acid degradation and achieves comparable yields (83%).

Alternative Pathways via Fischer Indole Synthesis

Cyclization of 4-Chloro-2-Nitrophenylhydrazine

A less common route employs Fischer indole synthesis. 4-Chloro-2-nitrophenylhydrazine is condensed with ethyl pyruvate in acetic acid at reflux, forming the indole nucleus with pre-installed nitro and chloro groups. Subsequent hydrolysis of the ester with NaOH (2M) furnishes the carboxylic acid (Scheme 2).

Limitations:

  • Low regioselectivity (60:40 ratio favoring 7-nitro over 5-nitro).

  • Overall Yield: 32% (two steps).

Comparative Analysis of Synthetic Routes

Method Starting Material Steps Yield Key Advantage
Nitration-Reduction5-Chloro-1H-indole-2-carboxylic acid372%High regioselectivity
Fischer Synthesis4-Chloro-2-nitrophenylhydrazine232%Early nitro incorporation

The nitration-reduction sequence is industrially favored due to scalability and cost-effectiveness of 5-chloro-1H-indole-2-carboxylic acid. Fischer synthesis remains niche, limited by poor regioselectivity.

Mechanistic Insights and Side Reactions

Nitration Regiochemistry

The carboxylic acid at position 2 deactivates the indole ring, directing nitration to position 7 via meta-directing effects. Computational studies confirm that protonation at N1 enhances electrophilic attack at C7.

Decarboxylation During Reduction

Under acidic conditions, the carboxylic acid undergoes decarboxylation to 7-amino-5-chloroindole. Buffering the hydrogenation medium at pH 6–7 suppresses this side reaction.

Scalability and Industrial Considerations

  • Cost Analysis : Bulk pricing for 5-chloro-7-nitro-1H-indole-2-carboxylic acid is $120–150/g (Ambeed, 2025), making in-house nitration cost-effective at scale.

  • Purification : Recrystallization from ethanol/water (1:3) achieves >99% purity for pharmaceutical applications .

Chemical Reactions Analysis

Esterification and Hydrolysis Reactions

The carboxylic acid group undergoes reversible esterification under acidic or basic conditions. This property facilitates its use as a synthetic intermediate:

Reaction TypeReagents/ConditionsProductYieldReference
EsterificationEthanol/H<sub>2</sub>SO<sub>4</sub>, refluxEthyl 7-amino-5-chloro-1H-indole-2-carboxylate85%
Hydrolysis3N NaOH, ethanol, refluxRegeneration of carboxylic acid92%

This reversibility allows precise control over functional group manipulation in multi-step syntheses .

Amide Bond Formation

The carboxylic acid reacts with amines to form pharmacologically relevant carboxamides. Coupling reagents optimize this process:

Amine ExampleCoupling ReagentSolventProduct (Carboxamide)ApplicationReference
4-(3-Aminopropyl)-N,N-dimethylanilineBOP, DIPEADMFAnticancer lead compoundCB1 receptor modulation
Piperidine derivativesEDCI/HOBtTHFEnzyme inhibitorsKinase inhibition studies

Biological screening of these derivatives shows nanomolar activity against cancer cell lines.

Decarboxylation Reactions

Thermal or catalytic decarboxylation enables structural simplification:

ConditionsCatalystProductKey FeatureReference
200°C, vacuumNone7-Amino-5-chloro-1H-indoleRetains amino/chloro groups
CuO nanoparticlesDMSO5-Chloroindole derivativesSelective C2 bond cleavage

This reaction pathway aids in creating simplified analogs for structure-activity relationship (SAR) studies .

Electrophilic Aromatic Substitution

The indole nucleus undergoes substitution at electron-rich positions:

ReactionReagentsPosition ModifiedProductYieldReference
BrominationBr<sub>2</sub>/AcOHPosition 44-Bromo derivative78%
NitrationHNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>Position 33-Nitro analog65%

Positional selectivity depends on the directing effects of existing substituents.

Cross-Coupling Reactions

Palladium-catalyzed couplings enable π-system expansion:

Reaction TypeCatalytic SystemCoupling PartnerProductApplicationReference
Suzuki couplingPd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub>Phenylboronic acidBiaryl derivativesFluorescent probes
Buchwald-HartwigPd<sub>2</sub>(dba)<sub>3</sub>, XantphosAryl halidesN-Arylated compoundsKinase inhibitor development

These reactions demonstrate utility in creating diverse molecular architectures .

Oxidation and Reduction

Redox reactions modify the indole core and substituents:

Target GroupReagentsProductOutcomeReference
Amino groupKMnO<sub>4</sub>, H<sub>2</sub>ONitro derivativeEnhanced electrophilicity
C3 positionCrO<sub>3</sub>/AcOHKetone analogAltered hydrogen-bonding capacity
Carboxylic acidLiAlH<sub>4</sub>Alcohol derivativeIncreased lipophilicity

Oxidation of the ethyl ester precursor to the carboxylic acid is a key synthetic step .

Cyclization Reactions

The amino group facilitates heterocycle formation:

ReagentsConditionsProductRing SizeReference
PhosgeneTHF, 0°CQuinazolinone fused system6-membered
CS<sub>2</sub>/KOHRefluxThiazole hybrid5-membered

These fused heterocycles show enhanced binding to biological targets compared to the parent compound.

Scientific Research Applications

Medicinal Chemistry

7-Amino-5-chloro-1H-indole-2-carboxylic acid serves as a precursor in the synthesis of pharmacologically active compounds. Its structural features allow it to participate in various chemical transformations, leading to the development of new therapeutic agents. The compound's molecular formula is C9H7ClN2O2, with a molecular weight of 198.62 g/mol.

Anticancer Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance, compounds derived from this parent structure have shown effectiveness against breast cancer (MCF-7), pancreatic cancer (Panc-1), colon cancer (HT-29), and epithelial cancer (A-549) cell lines. The mechanism often involves inhibition of key cellular pathways such as the epidermal growth factor receptor (EGFR) and cyclin-dependent kinase 2 (CDK2) .

Table 1: Antiproliferative Activity of Indole Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
5aMCF-70.95EGFR Inhibition
5bPanc-11.20CDK2 Inhibition
5cHT-291.50Apoptosis Induction
5dA-5491.35Multi-targeted kinase inhibition

These compounds often induce apoptosis, evidenced by increased levels of apoptotic markers such as caspases and changes in Bcl-2 family protein levels .

Antiviral Properties

The compound has also been investigated for its antiviral properties. Research indicates that derivatives of indole carboxylic acids can inhibit viral replication by targeting viral enzymes or host cell pathways essential for viral life cycles . The structural modifications on the indole ring can enhance binding affinity to viral targets, making them promising candidates for antiviral drug development.

Synthesis of Bioactive Molecules

This compound is utilized as an intermediate in synthesizing various bioactive molecules. The presence of both amino and carboxylic acid functional groups allows for versatile reactions, including:

  • Nucleophilic substitutions : These can lead to the formation of novel derivatives with enhanced biological activities.
  • Reduction reactions : Converting nitro groups to amino groups can yield compounds with different pharmacological profiles.

Table 2: Synthetic Pathways Utilizing this compound

Reaction TypeProductKey Features
Nucleophilic SubstitutionVarious Indole DerivativesEnhanced biological activity
Reduction7-Amino derivativesImproved solubility and bioavailability

Case Study 1: Antiproliferative Evaluation

A study evaluated a series of indole derivatives synthesized from this compound against multiple cancer cell lines. The results indicated that certain derivatives exhibited IC50 values comparable to established chemotherapy agents like doxorubicin, highlighting their potential as effective anticancer agents .

Case Study 2: Antiviral Activity

In another investigation, researchers synthesized a series of indole derivatives aimed at inhibiting specific viral enzymes. These compounds were tested for their ability to reduce viral load in infected cell cultures, showing promise as potential antiviral agents .

Mechanism of Action

The mechanism of action of 7-Amino-5-chloro-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets. It can form hydrogen bonds with enzymes and proteins, inhibiting their activity. This inhibition can disrupt various biological pathways, leading to its therapeutic effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Positioning and Electronic Effects

The pharmacological and physicochemical properties of indole derivatives are highly dependent on substituent positions and functional groups. Below is a comparative analysis of key analogs:

Table 1: Structural and Electronic Comparison
Compound Name CAS Number Substituents (Positions) Molecular Formula Key Properties
7-Amino-5-chloro-1H-indole-2-carboxylic acid 1352396-64-5 NH₂ (7), Cl (5), COOH (2) C₉H₇ClN₂O₂ Enhanced H-bonding (NH₂), moderate acidity (COOH), Cl increases lipophilicity
5-Chloro-7-methyl-1H-indole-2-carboxylic acid CID 15646245 CH₃ (7), Cl (5), COOH (2) C₁₀H₈ClNO₂ Methyl (electron-donating) increases steric bulk; reduced solubility vs. NH₂
7-Chloro-3-methyl-1H-indole-2-carboxylic acid 16381-48-9 Cl (7), CH₃ (3), COOH (2) C₁₀H₈ClNO₂ Cl at 7 alters electronic environment; methyl at 3 may hinder planar binding
Ethyl 3-amino-6-chloro-1H-indole-2-carboxylate 210571-49-6 NH₂ (3), Cl (6), COOEt (2) C₁₁H₁₁ClN₂O₂ Ester group (COOEt) enhances membrane permeability; Cl at 6 modifies regioselectivity
5-Chloro-7-nitro-1H-indole-2-carboxylic acid 1120345-33-6 NO₂ (7), Cl (5), COOH (2) C₉H₅ClN₂O₄ Strong electron-withdrawing NO₂ increases acidity; potential redox activity

Biological Activity

7-Amino-5-chloro-1H-indole-2-carboxylic acid is a derivative of indole with significant implications in pharmacology and biochemistry. Its unique structure, featuring an amino group at the 7-position and a chloro substituent at the 5-position, contributes to its biological activities, particularly in the context of cancer therapy and receptor interaction.

The compound has the molecular formula C9H8ClN3O2 and a molecular weight of approximately 239.63 g/mol. The presence of the carboxylic acid group enhances its solubility and reactivity, making it a suitable candidate for various biological applications.

Anticancer Properties

Research indicates that this compound exhibits notable antiproliferative activity against several cancer cell lines. For example, studies utilizing the MTT assay have demonstrated that derivatives of indole, including this compound, can significantly inhibit cell growth in breast cancer cell lines such as MCF-7 and others like HT-29 (colon cancer) and A-549 (lung cancer) .

Table 1: Antiproliferative Activity Against Cancer Cell Lines

Compound NameCell LineGI50 (µM)
This compoundMCF-71.35
DoxorubicinMCF-71.10
7-Amino derivativesHT-290.95 - 1.50

The compound's mechanism of action appears to involve induction of apoptosis , evidenced by increased levels of apoptotic markers such as Caspases 3, 8, and 9, as well as Cytochrome C . This suggests that it may serve as a multi-targeted kinase inhibitor, impacting pathways involved in cell cycle regulation.

Cannabinoid Receptor Interaction

Another significant aspect of its biological activity is its interaction with cannabinoid receptors (CB1 and CB2). Structure-activity relationship (SAR) studies have shown that modifications on the indole scaffold can enhance binding affinity to these receptors, which are implicated in pain modulation and appetite regulation .

Table 2: Binding Affinity Comparison with Cannabinoid Receptors

Compound NameCB1 Binding Affinity (nM)CB2 Binding Affinity (nM)
This compoundTBDTBD
Ethyl derivativeTBDTBD

Case Studies

A notable study evaluated the effects of various indole derivatives on cancer cell lines, highlighting the importance of structural modifications for enhancing biological activity. The results indicated that compounds with specific substitutions exhibited greater potency than others, emphasizing the relevance of the amino and chloro groups in modulating activity .

Q & A

Q. What are the recommended synthetic routes for 7-Amino-5-chloro-1H-indole-2-carboxylic acid, and how can purity be verified?

Synthesis typically involves sequential functionalization of the indole scaffold. For example:

  • Step 1 : Start with a 5-chloroindole derivative (e.g., 5-chloroindole-2-carboxylic acid) as a precursor .
  • Step 2 : Introduce the amino group at position 7 via Buchwald-Hartwig amination or nucleophilic substitution, using protective groups (e.g., Boc) to prevent side reactions .
  • Step 3 : Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradients) and confirm purity using HPLC (>98% purity threshold) .
  • Verification : Use 1H^1H-NMR (DMSO-d6_6) to confirm substitution patterns (e.g., aromatic protons at δ 6.8–7.5 ppm) and LC-MS for molecular weight confirmation (calculated: 210.61 g/mol) .

Q. What analytical techniques are critical for characterizing this compound?

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR to resolve aromatic protons and carbons, with deuterochloroform or DMSO-d6_6 as solvents .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (C9_9H7_7ClN2_2O2_2) with <2 ppm error .
  • HPLC : Use C18 reverse-phase columns (acetonitrile/water + 0.1% TFA) to assess purity and stability under varying pH .

Q. How should this compound be stored to ensure stability?

  • Storage : Keep in amber vials at –20°C under inert gas (argon/nitrogen) to prevent oxidation .
  • Stability : Limited data exist, but similar indole derivatives degrade under prolonged light exposure; monitor via periodic HPLC .

Q. What safety precautions are necessary when handling this compound?

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use P95 respirators in poorly ventilated areas .
  • Toxicity : Classified as H302 (harmful if swallowed) and H315 (skin irritation). Avoid inhalation; use fume hoods for weighing .

Advanced Research Questions

Q. How can reaction conditions be optimized for introducing the amino group at position 7?

  • Catalyst Screening : Test palladium catalysts (e.g., Pd2_2(dba)3_3) with ligands like Xantphos for coupling efficiency .
  • Solvent Effects : Compare DMF (high polarity) vs. toluene (low polarity) to balance reaction rate and byproduct formation.
  • Temperature : Optimize between 80–120°C; higher temps may accelerate decomposition .
  • Monitoring : Use TLC (silica, UV detection) to track reaction progress and isolate intermediates .

Q. What computational methods predict the compound’s reactivity or interactions?

  • Density Functional Theory (DFT) : Calculate HOMO/LUMO energies (e.g., Gaussian 16) to predict electrophilic/nucleophilic sites .
  • Molecular Docking : Use AutoDock Vina to model interactions with biological targets (e.g., enzymes with indole-binding pockets) .
  • ADMET Prediction : SwissADME to estimate solubility (LogP ~2.5) and bioavailability .

Q. How to resolve contradictions in toxicity data across studies?

  • Case Study : While SDS from and classify oral toxicity (H302), other sources lack carcinogenicity data.
  • Resolution : Conduct in vitro assays (e.g., Ames test for mutagenicity, MTT assays for cytotoxicity) to validate safety .

Q. Design a study to assess bioactivity against similar indole derivatives.

  • Target Selection : Prioritize kinases or GPCRs known to interact with indole scaffolds .
  • Assays :
    • Enzyme Inhibition : Measure IC50_{50} using fluorescence-based kinase assays .
    • Cell Viability : Test against cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations .
    • SAR Analysis : Compare with 5-chloroindole-3-carboxylic acid () to identify key substituent effects.

Key Considerations

  • Contradictions : Discrepancies in toxicity classifications highlight the need for independent validation .
  • Method Gaps : Physical properties (e.g., melting point, solubility) are underreported; differential scanning calorimetry (DSC) is recommended for future work .

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